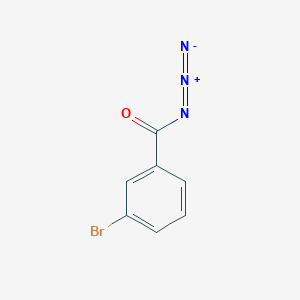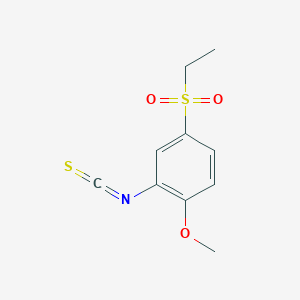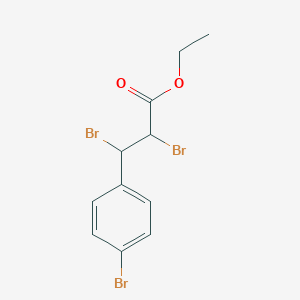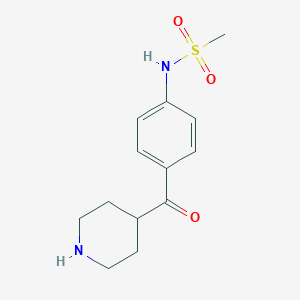![molecular formula C21H24ClN3O4S B504660 N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea](/img/structure/B504660.png)
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea is a complex organic compound that features a pyrrolidine ring, a chlorinated phenyl group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Chlorination of the Phenyl Group: The phenyl group is chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Attachment of the Carbamothioyl Group: This step involves the reaction of the chlorinated phenyl group with a thiourea derivative to form the carbamothioyl linkage.
Formation of the Trimethoxybenzamide Moiety: The final step involves the reaction of the intermediate with 3,4,5-trimethoxybenzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea: shares similarities with other pyrrolidine-containing compounds and chlorinated phenyl derivatives.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones.
Chlorinated Phenyl Derivatives: Compounds with chlorinated phenyl groups, such as chlorophenylureas.
Uniqueness
- The combination of the pyrrolidine ring, chlorinated phenyl group, and trimethoxybenzamide moiety gives this compound unique properties that may not be present in other similar compounds. This uniqueness can be leveraged for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C21H24ClN3O4S |
|---|---|
Molecular Weight |
450g/mol |
IUPAC Name |
N-[(3-chloro-2-pyrrolidin-1-ylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H24ClN3O4S/c1-27-16-11-13(12-17(28-2)19(16)29-3)20(26)24-21(30)23-15-8-6-7-14(22)18(15)25-9-4-5-10-25/h6-8,11-12H,4-5,9-10H2,1-3H3,(H2,23,24,26,30) |
InChI Key |
WYOJSEWKHHQPSG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)N3CCCC3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B504579.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B504580.png)
![4-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B504581.png)
![2-bromo-N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B504582.png)
![2'-Fluoro[1,1'-biphenyl]-3-carbonyl azide](/img/structure/B504586.png)




![6-tert-butyl-N-(2,4-dimethylphenyl)-2-{[(4-methylpiperazin-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B504593.png)
![6-tert-butyl-N-(4-methylphenyl)-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B504597.png)
![6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B504598.png)
![6-tert-butyl-2-{[(dimethylamino)acetyl]amino}-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B504599.png)
![6-tert-butyl-N-(2-chlorophenyl)-2-{[(dimethylamino)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B504600.png)
